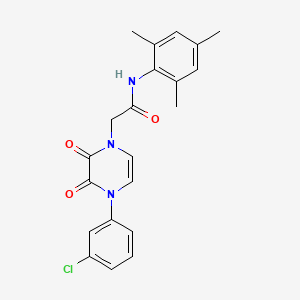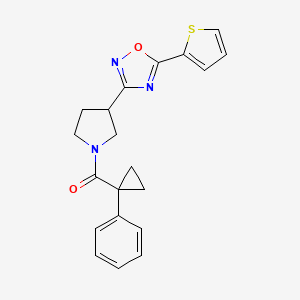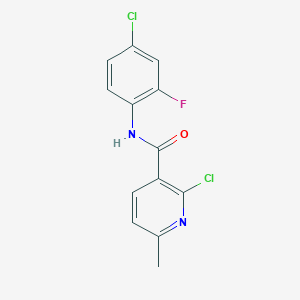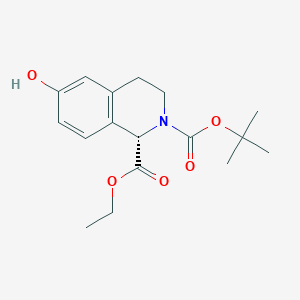![molecular formula C15H27NO4 B2500532 (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 2243512-01-6](/img/structure/B2500532.png)
(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds. The chirality at the 3rd and 5th positions of the piperidine ring indicates that the compound has specific three-dimensional orientations, which can be crucial for its biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related compounds. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that similar condensation reactions might be employed in the synthesis of this compound, with appropriate chiral starting materials to ensure the correct stereochemistry.
Molecular Structure Analysis
The molecular structure of related piperidine compounds has been characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR spectroscopies, and DFT calculations . These studies reveal that piperidine rings often adopt a chair conformation, which is the most stable due to the minimization of steric hindrance. The carboxyl group is typically found in the equatorial position, which is also indicative of stability considerations .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For example, the crystal structure of a diastereomeric complex of piperidine-3-carboxylic acid shows distinct hydrogen bonding patterns and crystal packing . Similarly, the tert-butyl piperazine-1-carboxylate derivative crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions . These properties are important for the solubility, stability, and reactivity of the compound.
Aplicaciones Científicas De Investigación
Natural and Synthetic Analogs
The exploration of natural neo acids, neo alkanes, and their derivatives, including synthetic bioactive compounds containing tertiary butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds have applications in cosmetic, agronomic, and pharmaceutical industries due to their varied biological activities (Dembitsky, 2006).
Synthetic Routes and Pharmacokinetics
Research on the synthetic routes of compounds like vandetanib demonstrates the relevance of tert-butyl piperidine-1-carboxylate derivatives in industrial production due to favorable yields and commercial value (Mi, 2015). Additionally, the pharmacokinetics and pharmacodynamics of compounds such as bilastine highlight the significance of hydrophilic carboxylic substituents in enhancing binding affinity to receptors, which influences their duration of action and overall efficacy (Sharma et al., 2021).
Environmental and Corrosion Studies
The impact of organic acid vapors, including carboxylic acids, on the corrosion of metals such as copper has been reviewed, indicating the significant role of these compounds in atmospheric chemistry and material degradation (Bastidas & La Iglesia, 2007).
Antineoplastic and Biocatalyst Inhibition
Investigations into novel series of piperidone derivatives for antineoplastic applications have shown promising cytotoxic properties, highlighting the therapeutic potential of compounds with specific structural features (Hossain et al., 2020). Moreover, the inhibition of biocatalysts by carboxylic acids provides insights into metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe et al., 2013).
Biodegradation and Kinetic Resolution
Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater contribute to understanding the environmental fate of tert-butyl-containing compounds. Microorganisms capable of degrading ETBE highlight the potential for bioremediation strategies (Thornton et al., 2020). Additionally, the role of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines underscores the importance of chiral auxiliaries in asymmetric synthesis, offering pathways to diverse therapeutically relevant compounds (Philip et al., 2020).
Propiedades
IUPAC Name |
(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQYQNPYGOQKD-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)




![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)